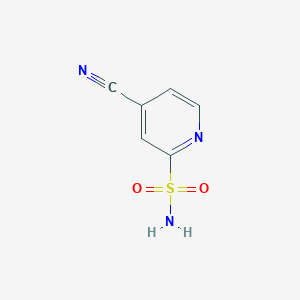
4-Cyanopyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanopyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound with a molecular formula of C6H5N3O2S. This compound is used in various fields of research, including medicinal chemistry, biochemistry, and chemical biology. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation with Metal Ions
4-Cyanopyridine-2-sulfonamide and its derivatives are explored for their complexation abilities with metal ions, which is significant in pharmaceutical and chemical industries. A study focused on the synthesis of tosylated 4-aminopyridine, a related compound, and its complexation with nickel (II) and iron (II) ions. The research highlighted the potential of such complexes in enhancing biological and catalytic applications due to the coordination bonds formed between the sulfonamide derivative and the metal ions, indicating a broader scope for this compound in similar applications (Orie, Duru, & Ngochindo, 2021).
Structural Insights and Polymorphism
The structural aspects of sulfonamide compounds, including this compound, provide insights into their polymorphic nature and molecular conformations. A study on sulfapyridine, a compound structurally similar to this compound, revealed different crystalline forms through X-ray single crystal structure analysis. This research underscores the importance of understanding the molecular and crystal structures for the development of pharmaceutical applications, given the conformational polymorphism observed (Bar & Bernstein, 1985).
Role in Medicinal Chemistry
The sulfonamide group, pivotal in this compound, is a cornerstone in medicinal chemistry. It appears in many marketed drugs and plays a critical role as an isostere for the carboxylic acid group in sulfonamide antibacterials. These compounds inhibit the synthesis of tetrahydropteroic acid, essential for bacterial growth. Despite concerns over hypersensitivity, the structural attributes of sulfonamides, including this compound, make them invaluable in drug design due to their broad spectrum of activity and structural versatility (Kalgutkar, Jones, & Sawant, 2010).
Photodynamic Therapy Applications
This compound derivatives show promise in photodynamic therapy (PDT), a treatment modality for cancer. Research on Ru(II) polypyridyl complexes with sulfonamide ligands highlighted the potential of these compounds in light-triggered cytotoxicity, offering a method to control cell killing spatially and temporally. This approach minimizes side effects compared to traditional cancer therapies, showcasing the potential of this compound derivatives in developing novel PDT agents (Dickerson, Sun, Howerton, & Glazer, 2014).
Environmental Impact and Degradation
The environmental impact of sulfonamide antibiotics, including derivatives of this compound, is a concern due to their persistence and potential harmful effects. A study on the electron beam irradiation of sulfonamides in water demonstrated efficient degradation mechanisms, highlighting a method for mitigating their environmental impact. This research suggests that similar approaches could be applied to manage the residues of this compound and its derivatives, ensuring safer environmental practices (Zhu, Pan, Zou, Wu, Wang, & Xu, 2021).
Eigenschaften
IUPAC Name |
4-cyanopyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-4-5-1-2-9-6(3-5)12(8,10)11/h1-3H,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKJGADWGKBXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251259-15-0 |
Source


|
| Record name | 4-cyanopyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-3-nitrobenzamide](/img/structure/B2728770.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2728771.png)
![Methyl 6-[(2-fluorophenyl)methoxy]pyridine-3-carboxylate](/img/structure/B2728772.png)
![(3-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2728774.png)

![Potassium;5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2728776.png)


![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2728782.png)
![3-((5-((3-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2728783.png)
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2728785.png)
![Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B2728788.png)
![2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B2728789.png)
![1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2728792.png)